molecular formula C19H27N3O4 B12253305 N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12253305
M. Wt: 361.4 g/mol
InChI Key: SAFQQTVZIHJZMJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C19H27N3O4/c1-25-17-7-3-2-6-16(17)20-18(23)14-21-8-4-5-15(13-21)19(24)22-9-11-26-12-10-22/h2-3,6-7,15H,4-5,8-14H2,1H3,(H,20,23)

InChI Key

SAFQQTVZIHJZMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the morpholine-4-carbonyl group.

    Acetamide Formation: The functionalized piperidine is then reacted with 2-methoxyphenylacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]propionamide: Similar structure with a propionamide group.

Uniqueness

N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

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